molecular formula C23H18ClN3O4 B11180075 2-chloro-N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide

2-chloro-N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide

Cat. No.: B11180075
M. Wt: 435.9 g/mol
InChI Key: ZZFBUBBDHMICGT-UHFFFAOYSA-N
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Description

2-chloro-N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidinone ring, a phenoxyphenyl group, and a benzohydrazide moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The phenoxyphenyl group is introduced via a nucleophilic substitution reaction, while the benzohydrazide moiety is added through a condensation reaction with hydrazine derivatives. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and minimize by-products. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-chloro-N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide
  • 2-chloro-N’-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}benzohydrazide

Uniqueness

2-chloro-N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide is unique due to its specific structural features, such as the combination of a pyrrolidinone ring, phenoxyphenyl group, and benzohydrazide moiety

Properties

Molecular Formula

C23H18ClN3O4

Molecular Weight

435.9 g/mol

IUPAC Name

2-chloro-N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C23H18ClN3O4/c24-19-9-5-4-8-18(19)22(29)26-25-20-14-21(28)27(23(20)30)15-10-12-17(13-11-15)31-16-6-2-1-3-7-16/h1-13,20,25H,14H2,(H,26,29)

InChI Key

ZZFBUBBDHMICGT-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)NNC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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